An In-depth Technical Guide to (3-Chloropropyl)diethoxymethylsilane: Properties, Synthesis, and Applications
An In-depth Technical Guide to (3-Chloropropyl)diethoxymethylsilane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(3-Chloropropyl)diethoxymethylsilane is a versatile organosilane compound that serves as a crucial intermediate in the synthesis of specialty silicones and as a coupling agent for a wide range of applications. Its bifunctional nature, featuring a hydrolyzable diethoxy(methyl)silyl group and a reactive chloropropyl group, allows it to bridge inorganic substrates and organic polymers, making it a valuable tool in materials science, and increasingly, in biomedical applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analysis, and key applications, with a focus on its role in surface modification for research and development.
Core Chemical Properties
(3-Chloropropyl)diethoxymethylsilane is a colorless liquid with a molecular formula of C8H19ClO2Si. It is characterized by its reactivity towards moisture and its utility as a chemical intermediate.[1]
| Property | Value | Reference(s) |
| CAS Number | 13501-76-3 | [2] |
| Molecular Formula | C8H19ClO2Si | [2] |
| Molecular Weight | 210.77 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Purity | >98% | [1] |
| Thermal Stability | Stable under normal conditions | [1] |
Synthesis and Purification
The synthesis of (3-Chloropropyl)diethoxymethylsilane can be approached through several routes, with the most common being the hydrosilylation of allyl chloride followed by an esterification reaction.
Experimental Protocol: Two-Step Synthesis
Step 1: Hydrosilylation of Allyl Chloride with Dichloromethylsilane
This step involves the addition of dichloromethylsilane to allyl chloride in the presence of a platinum catalyst to form 3-chloropropyl(dichloro)methylsilane.
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Reactants: Dichloromethylsilane, Allyl Chloride, Platinum-based catalyst (e.g., Karstedt's catalyst).
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Procedure: In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, dichloromethylsilane and the platinum catalyst are charged. Allyl chloride is then added dropwise while maintaining the reaction temperature. The progress of the reaction can be monitored by gas chromatography (GC).
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Work-up: Upon completion, the crude 3-chloropropyl(dichloro)methylsilane is purified by fractional distillation.
Step 2: Esterification of 3-chloropropyl(dichloro)methylsilane with Ethanol
The purified 3-chloropropyl(dichloro)methylsilane is then reacted with ethanol to replace the chloro groups with ethoxy groups.[3]
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Reactants: 3-chloropropyl(dichloro)methylsilane, Anhydrous Ethanol.
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Procedure: 3-chloropropyl(dichloro)methylsilane is heated, and anhydrous ethanol is added dropwise. The reaction temperature is controlled to facilitate the esterification process. The reaction progress is monitored by GC until the starting material is consumed.[3]
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Work-up: The crude (3-Chloropropyl)diethoxymethylsilane is purified by fractional distillation under reduced pressure. The purity of the final product is confirmed by GC analysis.
Purification
Fractional distillation is the primary method for purifying (3-Chloropropyl)diethoxymethylsilane. Due to its sensitivity to moisture, the distillation should be carried out under an inert atmosphere (e.g., nitrogen or argon). The boiling point and pressure must be carefully controlled to achieve high purity.
Chemical Reactivity and Mechanism of Action
The utility of (3-Chloropropyl)diethoxymethylsilane stems from its two distinct reactive sites:
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Diethoxy(methyl)silyl Group: The ethoxy groups are susceptible to hydrolysis in the presence of water, forming reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups on the surface of inorganic substrates (e.g., silica, titania, glass) to form stable siloxane (Si-O-Substrate) bonds. This is the fundamental mechanism of its action as a coupling agent.
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Chloropropyl Group: The terminal chloro group is a versatile handle for further chemical modification. It can undergo nucleophilic substitution reactions with a variety of functional groups, such as amines, thiols, and azides, allowing for the covalent attachment of organic molecules to the silane-modified surface.
Analytical Characterization
The identity and purity of (3-Chloropropyl)diethoxymethylsilane are typically confirmed using a combination of chromatographic and spectroscopic techniques.
| Analytical Technique | Expected Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A single major peak in the chromatogram indicates high purity. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | The ¹H NMR spectrum will show characteristic signals for the ethoxy, methyl, and chloropropyl groups. The ¹³C NMR will show distinct peaks for each carbon atom in the molecule. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | The FTIR spectrum will exhibit characteristic absorption bands for Si-O-C, C-H, and C-Cl bonds. |
Applications in Research and Development
The primary application of (3-Chloropropyl)diethoxymethylsilane is as a surface modification agent and coupling agent. Its ability to link organic molecules to inorganic surfaces has led to its use in various advanced applications.[1]
Surface Modification of Nanoparticles for Drug Delivery
(3-Chloropropyl)diethoxymethylsilane can be used to functionalize the surface of nanoparticles, such as silica nanoparticles, to create platforms for drug delivery. The chloropropyl group serves as an anchor point for the covalent attachment of therapeutic agents, targeting ligands, or polymers to control drug release.[4][5]
Experimental Workflow: Functionalization of Silica Nanoparticles
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Synthesis of Silica Nanoparticles: Silica nanoparticles are synthesized using methods such as the Stöber process.[4][5]
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Surface Activation: The silica nanoparticles are treated to ensure the presence of surface hydroxyl groups.
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Silanization: The activated nanoparticles are dispersed in a solvent (e.g., toluene), and (3-Chloropropyl)diethoxymethylsilane is added. The mixture is refluxed to facilitate the condensation reaction between the silane and the nanoparticle surface.
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Purification: The functionalized nanoparticles are purified by repeated centrifugation and washing to remove unreacted silane.[4]
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Further Functionalization: The chloro-functionalized nanoparticles can then be reacted with a desired molecule (e.g., a drug, a targeting peptide) via nucleophilic substitution.
Modification of Biomedical Implants
The surface properties of metallic implants, such as those made of titanium, are critical for their biocompatibility and osseointegration. (3-Chloropropyl)diethoxymethylsilane can be used to create a reactive surface on these implants, allowing for the immobilization of biomolecules that can promote cell adhesion and tissue growth.
Experimental Protocol: Surface Modification of Titanium Implants
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Surface Cleaning and Activation: The titanium implant is thoroughly cleaned and then treated (e.g., with piranha solution or plasma) to generate surface hydroxyl groups.
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Silanization: The activated implant is immersed in a solution of (3-Chloropropyl)diethoxymethylsilane in an appropriate solvent (e.g., anhydrous toluene) and heated to form a self-assembled monolayer.
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Washing: The implant is rinsed with solvent to remove any non-covalently bound silane.
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Biomolecule Immobilization: The chloro-functionalized surface is then incubated with a solution containing the desired biomolecule (e.g., a peptide containing an amine group) to allow for covalent attachment.
Safety and Handling
(3-Chloropropyl)diethoxymethylsilane is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause skin and eye irritation. Personal protective equipment, including gloves and safety glasses, should be worn. The compound is sensitive to moisture and should be stored under an inert atmosphere.
References
- 1. nbinno.com [nbinno.com]
- 2. (3-Chloropropyl)diethoxymethylsilane | C8H19ClO2Si | CID 83536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN105693759B - The method for preparing chloropropyl alkylalkoxy silane using pathway reaction device - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]
